Licochalcone E

Descripción

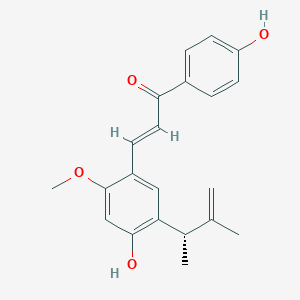

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPKMTGYQGHLJS-RNVIBTMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904154 | |

| Record name | Licochalcone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Licochalcone E: Origin, Natural Sources, and Biological Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Licochalcone E is a retrochalcone flavonoid found in select species of the Glycyrrhiza genus, commonly known as licorice. This document provides a comprehensive overview of the natural origins, biosynthesis, and extraction of this compound. It further details its molecular mechanisms of action, with a focus on its pro-apoptotic and anti-inflammatory activities through modulation of critical signaling pathways. Quantitative data from relevant studies are presented in tabular format for ease of comparison, and detailed experimental protocols are provided. Diagrams of key biological pathways and experimental workflows are included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Chalcones are a class of plant-derived secondary metabolites that form a central part of the flavonoid family. A unique subgroup, known as retrochalcones, exhibit a distinctive oxygenation pattern on their B-ring. This compound, a member of this retrochalcone family, has been isolated from the roots of Glycyrrhiza inflata[1]. Like other licochalcones, it has garnered scientific interest for its diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antidiabetic effects[2][3]. This technical guide aims to consolidate the current knowledge on the natural sources, biosynthesis, and key biological activities of this compound.

Natural Sources and Biosynthesis

Primary Natural Source

The principal natural source of this compound is the root of Glycyrrhiza inflata , a species of licorice native to the Xinjiang region of China[1][3][4]. While other Glycyrrhiza species, such as G. glabra and G. uralensis, are widely used in traditional medicine and commerce, G. inflata is distinguished by its unique profile of retrochalcones, including this compound[5].

Biosynthesis of this compound

The biosynthetic pathway of retrochalcones like this compound has been elucidated through studies on the closely related compound, echinatin, also found in Glycyrrhiza inflata[6]. Unlike typical chalcones, the A and B rings of retrochalcones have reversed biosynthetic origins, with the A-ring derived from the shikimate pathway and the B-ring from the polyketide pathway[6]. The pathway involves a key ketoreductase that selectively reduces a dibenzoylmethane precursor, leading to the characteristic retrochalcone scaffold[6].

The proposed biosynthetic pathway for this compound begins with precursors from the shikimate and polyketide pathways, leading to the formation of a chalcone synthase (CHS) product. This undergoes several enzymatic modifications, including methylation and prenylation, to yield this compound.

Extraction and Isolation

While a standardized, detailed protocol for the exclusive isolation of this compound is not widely published, general methods for the extraction and separation of retrochalcones from Glycyrrhiza inflata roots provide a framework. The process typically involves solvent extraction followed by chromatographic purification.

General Experimental Protocol for Extraction and Isolation

-

Plant Material Preparation: Dried roots of Glycyrrhiza inflata are pulverized into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered root material is extracted with a solvent. Chloroform has been used to selectively extract retrochalcones[7]. Ethanol is another common solvent for extracting chalcones from licorice root[8]. The extraction can be performed at room temperature with sonication or via reflux.

-

Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract. A study reported a 2.7% yield of a dried chloroform extract from G. inflata roots[7].

-

Chromatographic Purification: The crude extract is subjected to multiple chromatographic steps to isolate this compound. A combination of techniques is often employed:

-

Column Chromatography: The crude extract can be fractionated on a silica gel column.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions is achieved using preparative reverse-phase HPLC.

-

Example: In one study, a fraction from column chromatography was further purified by preparative HPLC to yield 1.6 mg of this compound[9]. Another study reported obtaining 13.8 mg of this compound from a fraction after chromatographic separation[10].

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being of particular interest.

Pro-Apoptotic Effects in Cancer Cells

This compound has been shown to induce caspase-dependent apoptosis in various cancer cell lines. It modulates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways.

| Cell Line | IC50 (µM) | Duration (h) | Key Findings |

| FaDu (Human Pharyngeal Squamous Carcinoma) | ~50 | 24 | Increased expression of FasL, cleaved caspase-8, Bax, Bad, Apaf-1, cleaved caspase-9, p53, cleaved caspase-3, and cleaved PARP. Decreased expression of Bcl-2 and Bcl-xL. |

| KB (Human Oral Squamous Carcinoma) | ~25 µg/ml | 24 | Similar to FaDu cells, showed increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors, leading to caspase-3 and PARP cleavage. |

Data compiled from multiple sources.

The induction of apoptosis by this compound involves a cascade of protein interactions, starting from the activation of death receptors or mitochondrial stress, and culminating in the activation of executioner caspases.

Anti-Inflammatory Effects via NF-κB Pathway Modulation

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated, at least in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6]. Specifically, this compound has been shown to inhibit the production of IL-12p40 in lipopolysaccharide (LPS)-stimulated macrophages by decreasing the binding of NF-κB to its corresponding site on the IL-12 gene promoter[6]. While direct evidence for this compound's effect on the upstream components of the NF-κB pathway is still emerging, studies on other licochalcones suggest a mechanism involving the inhibition of IκB kinase (IKK) and subsequent prevention of IκBα degradation and p65 nuclear translocation.

Conclusion

This compound, a retrochalcone primarily sourced from the roots of Glycyrrhiza inflata, demonstrates significant potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells and suppress inflammation through the NF-κB pathway highlights its promise in oncology and immunology research. Further investigation is warranted to establish standardized extraction and purification protocols to ensure a consistent supply for research and development. Moreover, in-depth studies into its specific molecular targets and in vivo efficacy are crucial next steps in translating the potential of this compound into clinical applications.

References

- 1. Cytotoxic allyl retrochalcone from the roots of Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces chronic allergic contact dermatitis and inhibits IL-12p40 production through down-regulation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H22O4 | CID 46209991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]

Unlocking the Potential of Glycyrrhiza inflata: A Technical Guide to Licochalcone E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhiza inflata, one of the primary species of licorice, has emerged as a significant natural source of bioactive compounds. Among these, Licochalcone E, a retrochalcone flavonoid, has garnered substantial interest within the scientific community for its potent anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of Glycyrrhiza inflata as a source of this compound, detailing its extraction, purification, and quantification. Furthermore, this document elucidates the molecular mechanisms of this compound's bioactivity, presenting experimental protocols and quantitative data to support further research and development.

Extraction and Purification of this compound from Glycyrrhiza inflata

The isolation of this compound from the roots of Glycyrrhiza inflata involves a multi-step process of extraction and chromatographic purification. While yields can vary depending on the specific plant material and extraction methodology, the following protocols provide a comprehensive approach to obtaining high-purity this compound.

Experimental Protocols

1. Extraction:

A common method for extracting licochalcones involves solvent extraction from the dried and crushed roots of Glycyrrhiza inflata.[1]

-

Initial Wash: To remove water-soluble components, the crushed root material is first extracted with hot water (e.g., at 80°C for 3 hours). The residue is then dried.[1]

-

Ethanol Extraction: The dried, pre-extracted root material (1 kg) is then subjected to extraction with ethanol (5 liters) to yield a crude extract (approximately 56 g).[1] Alternatively, reflux extraction with 90% ethanol can be employed.[2]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2][3]

2. Purification:

Purification of this compound from the crude extract is typically achieved through a series of chromatographic techniques.

-

Macroporous Resin Chromatography: The crude extract can be initially purified using a macroporous resin column (e.g., HPD-100). The column is loaded with the extract and then eluted with a gradient of ethanol in water to separate compounds based on polarity.[2][3]

-

Silica Gel Column Chromatography: Further purification is achieved using silica gel column chromatography. The fractions containing licochalcones are applied to a silica gel column and eluted with a solvent system such as a gradient of chloroform and methanol.[4]

-

High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation, HSCCC is an effective technique. A two-phase solvent system, such as n-hexane-chloroform-methanol-water, is used to separate individual licochalcones.[5]

Quantitative Data: Yield of Licochalcones

The concentration of licochalcones can vary among different Glycyrrhiza species. G. inflata is particularly rich in these compounds.

| Compound | Plant Source | Yield | Method of Quantification | Reference |

| Licochalcone A | Glycyrrhiza inflata | 0.3–1% (w/w) | HPLC, ELISA | [6][7] |

| Licochalcone A | Glycyrrhiza inflata | 8-10 mg/g | HPLC | [8] |

| Total Flavonoids | Glycyrrhiza inflata Residue | Purity increased from 32.9% to 78.2% after purification | UV-Vis Spectrophotometry | [2] |

| Licochalcone A | Glycyrrhiza inflata Residue | Purity increased from 11.63 mg/g to 22.70 mg/g after purification | HPLC | [2] |

Biological Activities and Signaling Pathways of this compound

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting critical inflammatory signaling cascades.[9]

-

Inhibition of NF-κB Pathway: this compound, along with other licochalcones, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[10] This is achieved by preventing the phosphorylation of the p65 subunit of NF-κB.[10]

-

Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target. This compound can suppress the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory responses.

-

Suppression of Pro-inflammatory Mediators: By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-6, IL-1β), as well as the enzymes iNOS and COX-2, which are responsible for producing nitric oxide and prostaglandins, respectively.[9]

Anticancer Activity

This compound displays cytotoxic effects against various cancer cell lines through the modulation of several signaling pathways.

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival and proliferation. Licochalcones have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased cancer cell growth.[11][12]

-

Cell Cycle Arrest: Licochalcones can arrest the cell cycle at different phases, preventing cancer cell division.[13]

Neuroprotective Effects

This compound has also been shown to exert neuroprotective effects through the activation of the Nrf2/ARE signaling pathway.[14][15]

-

Nrf2/ARE Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This helps to protect neuronal cells from oxidative stress.[14][15]

Quantitative Data: Bioactivity of Licochalcones

The following table summarizes the quantitative data on the biological activity of various licochalcones.

| Compound | Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Licochalcone A | Antiproliferative | Prostate Cancer Cell Lines (LNCaP, 22Rv1, PC-3, DU145) | 15.73 - 23.35 µM | [16] |

| Licochalcone A | Apoptosis Induction | SKOV3 (Ovarian Cancer) | 19.22 µM | [17] |

| Licochalcone A | Cell Cycle Arrest | SW480 and SW620 (Colon Cancer) | 7 and 8.8 µM, respectively | [13] |

| Licochalcone B | Apoptosis Induction | KYSE-450 and KYSE-510 (Esophageal Cancer) | 5–20 μM | [13] |

| Licochalcone D | Antiproliferative | HCT116 (Colorectal Cancer) | 5.09 µM | [18] |

| Licochalcone D | Antiproliferative | HCT116-OxR (Oxaliplatin-Resistant Colorectal Cancer) | 3.28 µM | [18] |

| Licochalcone H | Antiproliferative | HCT116 | 10.93 µM | [19] |

| Licochalcone A | Inhibition of PGE2 release | LPS-stimulated primary microglia | Significant reduction at 1 and 2.5 µM | [20] |

| This compound | Inhibition of pro-inflammatory cytokines | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition (0–7.5 μmol/L) | [9] |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the extraction and analysis of this compound.

Caption: Workflow for this compound extraction and purification.

Caption: Western Blot protocol for protein phosphorylation analysis.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling pathway by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

- 1. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN101117311A - Preparation method of high-purity licochalcone A - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms by Which this compound Exhibits Potent Anti-Inflammatory Properties: Studies with Phorbol Ester-Treated Mouse Skin and Lipopolysaccharide-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Licochalcone A induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances Licochalcone A-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]

- 15. This compound activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Licochalcone D Exerts Antitumor Activity in Human Colorectal Cancer Cells by Inducing ROS Generation and Phosphorylating JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Licochalcone E in Cancer Cells

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound (LicE) exerts its anti-cancer effects. This compound, a flavonoid isolated from the roots of Glycyrrhiza species, has demonstrated significant potential as a therapeutic agent by targeting multiple critical pathways involved in cancer cell proliferation, survival, and metastasis. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanisms of Action

This compound's anti-tumor activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

This compound has been shown to induce programmed cell death in various cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.

Cell Cycle Arrest

A significant effect of this compound is its ability to halt the cell cycle, thereby preventing cancer cell proliferation. This is often observed as an accumulation of cells in the G2/M phase. This arrest is typically mediated by the downregulation of key cell cycle regulatory proteins.

Inhibition of Metastasis

This compound can suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is achieved by targeting pathways involved in epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| A549 | Lung Cancer | 2.5 | 48 | |

| H1299 | Lung Cancer | 1.2 | 48 | |

| U2OS | Osteosarcoma | 16.8 | 48 | |

| HCT116 | Colon Cancer | 13.2 | 48 |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| Control | 45.3 | 35.1 | 19.6 | |

| 5 µM this compound | 21.7 | 18.5 | 59.8 |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

| Protein | Treatment (5 µM LicE) | Fold Change vs. Control | Citation |

| Bax | Upregulated | ~2.5 | |

| Bcl-2 | Downregulated | ~0.4 | |

| Cleaved Caspase-3 | Upregulated | ~3.0 | |

| Cleaved PARP | Upregulated | ~2.8 |

Signaling Pathways Modulated by this compound

This compound's anti-cancer activities are a consequence of its ability to interfere with crucial cellular signaling pathways.

PI3K/Akt/mTOR Pathway

This compound has been shown to suppress the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can promote apoptosis and inhibit protein synthesis necessary for cell growth.

Licochalcone E: An In-depth Technical Guide on its Antioxidant Properties and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone E, a retrochalcone derived from the roots of Glycyrrhiza inflata, has emerged as a promising natural compound with potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's biological activities, with a primary focus on its role in mitigating oxidative stress. We delve into the core signaling pathways modulated by this compound, namely the Nrf2/ARE, NF-κB, and MAPK pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural products represent a vast reservoir of bioactive molecules with the potential to modulate cellular redox homeostasis. This compound, a member of the chalcone family of flavonoids, has garnered significant attention for its cytoprotective effects.[2] This guide aims to consolidate the current scientific knowledge on the antioxidant properties of this compound and the intricate signaling networks it influences.

Quantitative Antioxidant Data

While extensive research has been conducted on the antioxidant properties of various licochalcones, specific quantitative data for this compound from standardized antioxidant assays such as DPPH, ABTS, and ORAC are not extensively reported in publicly available literature. The following table summarizes the available data for related licochalcones to provide a comparative context. Further direct antioxidant assays on this compound are warranted to definitively quantify its radical scavenging capabilities.

| Compound | Assay | IC50 / EC50 Value | Reference |

| Licochalcone A | DPPH Radical Scavenging | 77.92% scavenging at 197.1 μM | [3] |

| Licochalcone A | Cellular Antioxidant Activity (CAA) | EC50 = 58.79 ± 0.05 µg/mL (without PBS wash) | [4] |

| Licochalcone A | Cellular Antioxidant Activity (CAA) | EC50 = 46.29 ± 0.05 µg/mL (with PBS wash) | [4] |

| Licochalcones B & D | DPPH Radical Scavenging | Potent activity reported (specific IC50 not provided) | [5] |

| This compound | Various Antioxidant Assays | Data not available in cited literature |

Core Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects primarily through the modulation of three key signaling pathways:

The Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stressors or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] Studies have demonstrated that this compound is a potent activator of the Nrf2/ARE pathway in both neuronal and microglial cells, leading to the upregulation of these protective enzymes.[6]

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that, when activated, promotes the expression of inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which can contribute to oxidative stress. This compound has been shown to inhibit the NF-κB signaling pathway.[7] It is suggested that this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Aberrant activation of these pathways can lead to increased oxidative stress. This compound has been reported to inhibit the phosphorylation and activation of key MAPK proteins.[7] By downregulating the MAPK signaling cascades, this compound can suppress the expression of downstream inflammatory mediators, thereby contributing to its overall antioxidant and cytoprotective effects.

Detailed Experimental Protocols

The following sections provide generalized, best-practice protocols for key experiments used to elucidate the antioxidant and signaling effects of this compound. Specific parameters such as compound concentrations, incubation times, and antibody dilutions should be optimized for each experimental system.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the Nrf2, NF-κB, and MAPK pathways.

-

Cell Lysate Preparation:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blot Protocol:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p38, anti-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use a loading control like β-actin or GAPDH to normalize protein levels.

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

-

Protocol:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Protocol:

-

Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antioxidant compound. Its ability to activate the Nrf2/ARE pathway while concurrently inhibiting the pro-inflammatory NF-κB and MAPK signaling cascades highlights its multi-pronged approach to combating oxidative stress and inflammation. This technical guide provides a foundational understanding of its mechanisms of action for researchers and drug development professionals.

Future research should focus on:

-

Quantitative Antioxidant Profiling: Performing standardized in vitro antioxidant assays (DPPH, ABTS, ORAC) to establish a clear quantitative profile of this compound's radical scavenging capacity.

-

In Vivo Efficacy: Conducting more extensive in vivo studies in various disease models to validate its therapeutic potential and establish optimal dosing and safety profiles.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better understand its bioavailability and in vivo fate.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent derivatives.

By addressing these areas, the full therapeutic potential of this compound as a novel agent for the prevention and treatment of oxidative stress-related diseases can be realized.

References

- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 2. Licochalcone B, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models [mdpi.com]

- 3. Licochalcone A, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidative and superoxide scavenging activities of retrochalcones in Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

Licochalcone E: A Technical Guide on Preliminary Bioactivity Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the preliminary in vitro and in vivo studies on the bioactivity of Licochalcone E, a retrochalcone isolated from the roots of Glycyrrhiza inflata. It summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways implicated in its mechanism of action.

Anti-inflammatory and Immunomodulatory Activity

This compound (LicE) has demonstrated significant anti-inflammatory properties in various preclinical models. The primary mechanism involves the suppression of key inflammatory signaling cascades, leading to reduced production of pro-inflammatory mediators.[1][2]

Quantitative Data Summary: Anti-inflammatory Effects

| Model System | Stimulus | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | 2.5–7.5 µmol/L | Dose-dependent inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) secretion. | [1][2] |

| RAW 264.7 Murine Macrophages | LPS | 2.5–7.5 µmol/L | Significant reduction in mRNA expression and secretion of IL-1β, IL-6, and TNF-α. | [1][2] |

| RAW 264.7 Murine Macrophages | LPS | 2.5–7.5 µmol/L | Marked suppression of iNOS and COX-2 protein expression and promoter activity. | [1][2] |

| Mouse Ear Edema Model | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 0.5–2 mg (Topical) | Effective inhibition of ear edema formation. | [1][2] |

| Mouse Skin | TPA | 0.5–2 mg (Topical) | Reduced expression of iNOS and COX-2 proteins. | [2] |

| Microglial BV2 Cells | LPS | Not specified | Attenuated inflammatory responses. | [3][4] |

Key Experimental Protocols

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are typically serum-starved for a few hours before pre-treatment with various concentrations of this compound (e.g., 2.5, 5.0, 7.5 µM) for 1-2 hours. Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine and Prostaglandin Measurement: Levels of secreted cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the culture medium are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to measure the expression and phosphorylation status of key signaling proteins. Primary antibodies are used to detect total and phosphorylated forms of AKT, p38, JNK, ERK1/2, IκBα, and p65, as well as protein levels of iNOS and COX-2.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from cells, and reverse transcription is performed to synthesize cDNA. Real-time quantitative PCR is then used to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

Promoter Activity Assay: Cells are transfected with luciferase reporter constructs containing the iNOS or COX-2 promoter. Following treatment, luciferase activity is measured to determine the effect of this compound on promoter activation.[1]

Visualized Signaling Pathways

The anti-inflammatory action of this compound is primarily mediated by its inhibitory effects on the PI3K/Akt and MAPK signaling pathways, which are upstream regulators of the pro-inflammatory transcription factors NF-κB and AP-1.[1]

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Antioxidant and Neuroprotective Activity

This compound exhibits cytoprotective effects against oxidative stress, which are particularly relevant to neurodegenerative diseases.[3] Its mechanism is centered on the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a master regulator of cellular redox homeostasis.[3][4]

Quantitative Data Summary: Antioxidant Effects

| Model System | Insult / Condition | This compound Concentration | Observed Effect | Reference |

| Dopaminergic SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Not specified | Protection from cytotoxicity. | [3][4] |

| Microglial BV2 & SH-SY5Y Cells | Basal | Not specified | Upregulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). | [3] |

| Mouse Model | MPTP-induced neurodegeneration | Not specified | Neuroprotective effect with upregulation of HO-1 and NQO1 in the substantia nigra. | [3] |

Key Experimental Protocols

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or microglial BV2 cells are used.

-

Cytotoxicity Assay: To assess protection, cells are pre-treated with this compound before being exposed to an oxidative insult, such as 6-OHDA or H₂O₂. Cell viability is then measured using assays like MTT or LDH release.

-

Western Blot Analysis: Expression levels of Nrf2, Keap1, HO-1, and NQO1 are measured in cell lysates. Nuclear and cytoplasmic fractions may be separated to observe Nrf2 translocation.

-

Nrf2 Silencing: To confirm the role of Nrf2, experiments are repeated in cells where Nrf2 has been knocked down using siRNA. The cytoprotective effects of this compound are expected to be attenuated in these cells.[3]

-

Inhibitor Studies: Specific chemical inhibitors for downstream enzymes like HO-1 (e.g., tin protoporphyrin) or NQO1 (e.g., dicoumarol) are used to confirm their role in this compound's protective effects.[3]

Visualized Signaling Pathway

This compound activates the Nrf2/ARE pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.[3]

Caption: this compound activates the Nrf2-ARE antioxidant response pathway.

Anticancer and Antimicrobial Activity

Preliminary studies suggest this compound possesses anticancer and antimicrobial properties, although research in these areas is less extensive compared to its anti-inflammatory and antioxidant effects.

Quantitative Data Summary: Anticancer & Antimicrobial Effects

| Bioactivity | Model System | This compound Concentration | Observed Effect | Reference |

| Anticancer | Oral Cancer Cells | Not specified | Induced apoptosis through both extrinsic and intrinsic pathways. | [4] |

| Anticancer | Mouse Model of Breast Cancer | Not specified | Decreased expression of VEGF-A, VEGF-C, VEGFR-2, and HIF-1α. | [5] |

| Antimicrobial | Staphylococcus aureus (MSSA & MRSA) | Subinhibitory | Dose-dependently reduced the production of alpha-toxin. | [6] |

| Antimicrobial | Staphylococcus aureus | 1-4 µg/mL | Potent anti-staphylococcal activity. | [6] |

| Antimicrobial | Candida albicans | 0.2 µg/mL | Potent anti-candidal activity. | [6] |

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the initial in vitro screening of a bioactive compound like this compound.

Caption: Generalized workflow for in vitro evaluation of this compound.

Conclusion

Preliminary studies strongly indicate that this compound is a potent bioactive compound with significant therapeutic potential. Its well-defined anti-inflammatory and antioxidant activities are mediated through the modulation of critical cellular signaling pathways, including PI3K/Akt, MAPKs, NF-κB, and Nrf2/ARE.[1][3] Further research is warranted to fully elucidate its anticancer and antimicrobial mechanisms and to translate these promising preclinical findings into viable therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms by Which this compound Exhibits Potent Anti-Inflammatory Properties: Studies with Phorbol Ester-Treated Mouse Skin and Lipopolysaccharide-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Licochalcone E: A Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone E is a retrochalcone, a type of phenolic compound, isolated from the roots of Glycyrrhiza inflata, a species of licorice.[1][2] Possessing a range of biological activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. These properties, which include anti-inflammatory, antioxidant, and anticancer effects, are attributed to its ability to modulate key cellular signaling pathways.[1][3][4] This technical guide provides an in-depth overview of the signaling pathways known to be modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Anti-Cancer Effects: Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including human KB squamous carcinoma cells and FaDu human pharyngeal squamous carcinoma cells.[3][5] This is a critical mechanism for its anti-cancer properties. This compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic signaling pathways.[3][5]

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. This compound treatment has been observed to upregulate the expression of Fas ligand (FasL), a key death ligand.[3][5] This leads to the activation of caspase-8, an initiator caspase that subsequently activates downstream executioner caspases, such as caspase-3.[3][5]

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins. This compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic proteins such as Bax and Bad.[3][5] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds with Apaf-1 to activate caspase-9, another initiator caspase, which in turn activates caspase-3.[5]

The convergence of both pathways on the activation of caspase-3 leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in the execution of apoptosis.[5] The pan-caspase inhibitor Z-VAD-fmk has been shown to significantly inhibit this compound-induced cell death, confirming the caspase-dependent nature of this process.[3][5]

Anti-Inflammatory Effects: Modulation of NF-κB, MAPK, and PI3K/Akt Pathways

This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.[1] These include the NF-κB, MAPK, and PI3K/Akt signaling cascades.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[6] This leads to a reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][6][7]

MAPK and PI3K/Akt Signaling Pathways

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are also crucial in regulating inflammatory responses. This compound has been demonstrated to inhibit the LPS-induced phosphorylation of key components of these pathways, including Akt, SAPK/JNK, p38 MAPK, and ERK1/2.[1][6] The inhibition of these upstream kinases contributes to the suppression of downstream transcription factors like AP-1 and NF-κB, further reducing the expression of inflammatory mediators.[1][8]

Antioxidant Effects: Activation of the Nrf2-ARE Pathway

In addition to its anti-apoptotic and anti-inflammatory activities, this compound also exerts protective effects against oxidative stress. It achieves this by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of its target genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), leading to their upregulation.[4] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. The neuroprotective and anti-inflammatory effects of this compound have been shown to be attenuated when Nrf2 is silenced, highlighting the importance of this pathway in its mechanism of action.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| KB | Human Squamous Carcinoma | ~25 µg/ml | [5] |

| FaDu | Human Pharyngeal Squamous Carcinoma | ~50 µM | [9] |

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators

| Cell Line | Stimulant | Mediator | Inhibition | Concentration of this compound | Reference |

| RAW 264.7 | LPS | NO Production | Dose-dependent | 2.5–7.5 µmol/L | [1] |

| RAW 264.7 | LPS | PGE2 Secretion | Drastic inhibition | 2.5–7.5 µmol/L | [1] |

| RAW 264.7 | LPS | IL-6, IL-1β, TNF-α Secretion | Marked suppression | Not specified | [1] |

| RAW 264.7 | LPS | IL-12p40 Production | Dose-dependent | Not specified | [7] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with this compound for a specified time (e.g., 40 minutes) before stimulating with an agonist like LPS for another period (e.g., 6 hours).[6]

-

Cell Lysis: Lyse the cells using the reporter lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

This compound is a multifaceted natural compound that exerts its biological effects through the modulation of several critical signaling pathways. Its ability to induce apoptosis in cancer cells, suppress inflammatory responses, and protect against oxidative stress makes it a promising candidate for further investigation in the development of novel therapeutic agents. This guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.

References

- 1. Mechanisms by Which this compound Exhibits Potent Anti-Inflammatory Properties: Studies with Phorbol Ester-Treated Mouse Skin and Lipopolysaccharide-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.unich.it [ricerca.unich.it]

- 3. Licochalcone-E induces caspase-dependent death of human pharyngeal squamous carcinoma cells through the extrinsic and intrinsic apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor effect of licochalcone-E is mediated by caspase-dependent apoptosis through extrinsic and intrinsic apoptotic signaling pathways in KB cancer cells [chosunobr.org]

- 6. Mechanisms by Which this compound Exhibits Potent Anti-Inflammatory Properties: Studies with Phorbol Ester-Treated Mouse Skin and Lipopolysaccharide-Stimulated Murine Macrophages [mdpi.com]

- 7. This compound reduces chronic allergic contact dermatitis and inhibits IL-12p40 production through down-regulation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Licochalcone-E induces caspase-dependent death of human pharyngeal squamous carcinoma cells through the extrinsic and intrinsic apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Licochalcone E: An In-depth Technical Guide on its NF-κB Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licochalcone E, a retrochalcone isolated from the roots of Glycyrrhiza inflata, has demonstrated significant anti-inflammatory properties. A substantial body of research indicates that its mechanism of action is largely centered on the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's inhibitory effects on NF-κB, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Core Mechanism of NF-κB Inhibition by this compound

The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex, comprising IKKα, IKKβ, and NEMO, is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[1][2][3][4][5]

This compound exerts its inhibitory effect by intervening at a critical upstream point in this cascade. Studies have shown that this compound significantly suppresses the phosphorylation of the IKK complex (IKKα/β).[1][6] This inhibition of IKK activity prevents the subsequent phosphorylation and degradation of IκBα.[1][3] As a result, IκBα remains bound to NF-κB, effectively sequestering the transcription factor in the cytoplasm and preventing the nuclear translocation of its active p65 subunit.[1][3][6] This multi-step inhibition ultimately leads to a broad-spectrum down-regulation of NF-κB-mediated gene expression and a potent anti-inflammatory response.

Signaling Pathways and Experimental Workflow

To visually represent the intricate molecular interactions, the following diagrams have been generated using the DOT language.

References

- 1. Mechanisms by Which this compound Exhibits Potent Anti-Inflammatory Properties: Studies with Phorbol Ester-Treated Mouse Skin and Lipopolysaccharide-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms by which this compound exhibits potent anti-inflammatory properties: studies with phorbol ester-treated mouse skin and lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Licochalcone E and Nrf2 Activation in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Licochalcone E, a flavonoid derived from the root of Glycyrrhiza inflata, and its mechanism of action in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway within neuronal cells. Oxidative stress and neuroinflammation are recognized as key pathological contributors to a range of neurodegenerative diseases.[1][2] The Nrf2 pathway is a critical endogenous defense mechanism against these stressors, making it a prime therapeutic target.[1][3] this compound has emerged as a potent activator of this pathway, demonstrating significant neuroprotective effects in both in vitro and in vivo models.[1][2][4]

Core Mechanism: The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[3][5] This process keeps the antioxidant response dormant.

Upon exposure to electrophilic compounds or oxidative stress, this equilibrium is disrupted. This compound, acting as a Michael acceptor, is believed to react with specific cysteine residues on the Keap1 protein.[3][4] This interaction induces a conformational change in Keap1, liberating Nrf2 from its grasp.[3] The stabilized Nrf2 is then free to translocate into the nucleus.[3][4]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous cytoprotective genes.[3][4] This binding event initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, bolstering the cell's defense against oxidative and inflammatory damage.[1][4]

Quantitative Data on this compound's Neuroprotective Effects

Studies have quantified the neuroprotective and Nrf2-activating effects of this compound in various neuronal cell models. The data consistently show that this compound protects against neurotoxin-induced cell death and upregulates key antioxidant enzymes.

Table 1: Neuroprotective Efficacy of this compound in SH-SY5Y Cells

| Treatment Group | Cell Viability (% of Control) | Reference |

|---|---|---|

| Control | 100% | [1] |

| 6-Hydroxydopamine (6-OHDA) | ~50% | [1] |

| this compound + 6-OHDA | Significantly increased vs. 6-OHDA alone |[1][4] |

Table 2: Upregulation of Nrf2-Dependent Genes by this compound

| Target Gene | Cell Line | Fold Induction (mRNA or Protein) | Method | Reference |

|---|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | SH-SY5Y | Dose-dependent increase | Western Blot | [1][4] |

| NQO1 | SH-SY5Y | Dose-dependent increase | Western Blot | [1][4] |

| HO-1 | BV2 Microglia | Dose-dependent increase | Western Blot | [1] |

| NQO1 | BV2 Microglia | Dose-dependent increase | Western Blot |[1] |

Key Downstream Targets of Nrf2 in Neuroprotection

The neuroprotective effects of this compound are mediated by the products of the genes it helps transcribe via Nrf2 activation.

-

Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, free iron, and carbon monoxide.[6][7] Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[8] HO-1 induction is considered a primary adaptive response to oxidative stress in the brain.[6][7] Studies confirm that the cytoprotective effects of this compound are attenuated when HO-1 is inhibited, underscoring its importance in the signaling cascade.[1][2]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).[9] It is a canonical Nrf2 target gene, and its upregulation by this compound is a key indicator of ARE-mediated transcription.[1][10] this compound has been shown to induce NQO1 activity and expression in neuronal cells.[1][4]

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Nrf2 activation leads to increased expression of GCL subunits (GCLC and GCLM), thereby boosting GSH levels and enhancing the cell's capacity to neutralize ROS.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on Nrf2 activation in neuronal cells.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used. They are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).

-

For neuroprotection assays, cells are pre-treated with this compound (typically 1-10 µM) for a specified period (e.g., 2-6 hours).

-

Subsequently, an oxidative stressor such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) is added to induce cytotoxicity.[1][4]

-

Cells are incubated for an additional period (e.g., 24 hours) before analysis.

-

Cell Viability (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into purple formazan crystals.

-

Procedure:

-

After treatment, the culture medium is removed.

-

MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.[11] Cell viability is expressed as a percentage relative to untreated control cells.

-

Western Blot for Protein Expression

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail. For nuclear translocation studies, nuclear and cytosolic fractions are separated using a commercial kit.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., β-actin or Lamin A for nuclear fractions).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Intracellular ROS levels can be measured using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[12]

-

Procedure:

-

Following treatment, cells are washed with PBS.

-

Cells are incubated with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

After incubation, cells are washed again to remove the excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]

-

Nrf2 DNA Binding Activity Assay

-

Principle: An ELISA-based method, such as the TransAM™ Nrf2 Kit, quantifies the activation of Nrf2 by measuring its binding to the ARE consensus sequence.[13][14]

-

Procedure:

-

Nuclear extracts are prepared from treated and control cells.

-

A specified amount of nuclear extract (e.g., 5 µg) is added to a 96-well plate pre-coated with an oligonucleotide containing the ARE consensus site (5'-GTCACAGTGACTCAGCAGAATCTG-3').[13]

-

The plate is incubated to allow Nrf2 to bind to the oligonucleotide.

-

A primary antibody specific to an epitope on Nrf2 that is accessible only when it is bound to DNA is added.

-

An HRP-conjugated secondary antibody is then added, followed by a developing solution to produce a colorimetric signal.

-

The absorbance is read on a spectrophotometer, and the amount of active Nrf2 is determined by comparison to a standard curve.[14]

-

Conclusion

This compound is a promising natural compound with significant therapeutic potential for neurodegenerative diseases. Its ability to potently and reliably activate the Nrf2/ARE signaling pathway in neuronal cells provides a robust mechanism for combating the oxidative stress and neuroinflammation that drive neuronal damage.[1][2] The upregulation of key defensive enzymes like HO-1 and NQO1 highlights its role as a guardian of redox homeostasis in the central nervous system.[1][4] The experimental frameworks detailed in this guide provide a solid foundation for further preclinical and clinical investigation into this compound as a neuroprotective agent.

References

- 1. This compound activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]this compound activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease [scienceon.kisti.re.kr]

- 3. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 5. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 6. Involvement of Heme Oxygenase-1 Induction in the Cytoprotective and Immunomodulatory Activities of Viola patrinii in Murine Hippocampal and Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Localizes to the Mitotic Spindle in Human Cells | PLOS One [journals.plos.org]

- 10. Induction of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) by Glycyrrhiza Species Used for Women's Health: Differential Effects of the Michael Acceptors Isoliquiritigenin and Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Overexpression of Nrf2 Protects Cerebral Cortical Neurons from Ethanol-Induced Apoptotic Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]

The Antidiabetic Potential of Licochalcone E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone E, a retrochalcone isolated from the root of Glycyrrhiza inflata, has emerged as a promising candidate in the exploration of novel antidiabetic agents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antidiabetic properties, focusing on its mechanisms of action, and summarizing key in vitro and in vivo findings. Detailed experimental protocols for relevant assays are provided to facilitate further research and development in this area. The multifaceted therapeutic potential of this compound is highlighted through its ability to modulate key signaling pathways involved in glucose and lipid metabolism, as well as inflammation, all of which are critical in the pathophysiology of type 2 diabetes.

Core Mechanisms of Action

This compound exerts its antidiabetic effects through a multi-pronged approach, targeting several key pathways implicated in the development and progression of diabetes.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound has been shown to possess weak but significant PPARγ ligand-binding activity.[1] As a partial agonist, it can enhance adipocyte differentiation, leading to an increased population of smaller, more insulin-sensitive adipocytes.[1] This modulation of adipose tissue is a critical mechanism for improving systemic insulin sensitivity.

-

PI3K/Akt Signaling Pathway Activation: A crucial pathway in insulin signaling, the PI3K/Akt pathway is significantly stimulated by this compound in white adipose tissue.[1] Activation of Akt is a key step in mediating insulin's effects on glucose uptake and metabolism.

-

NLRP3 Inflammasome Inhibition: Chronic inflammation is a key contributor to insulin resistance. This compound has been demonstrated to improve insulin sensitivity in palmitic acid-treated HepG2 cells by inhibiting the NLRP3 inflammasome signaling pathway.[2] This anti-inflammatory action helps to mitigate the deleterious effects of pro-inflammatory cytokines on insulin signaling.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: While specific quantitative data for this compound is still emerging, chalcones as a class are known inhibitors of PTP1B, a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance and prolong insulin receptor signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound and related compounds.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | HepG2 | Safe Dose Range | 2.5 - 40 µM | [2] |

| Glucose Metabolism | Palmitic Acid-Treated HepG2 | Glucose Uptake | Substantially Increased | [2] |

| Glucose Consumption | Substantially Increased | [2] | ||

| Total Cholesterol | Dose-dependently Reduced | [2] | ||

| Gene Expression (qPCR) | Palmitic Acid-Treated HepG2 | G6Pase | Dose-dependently Reduced | [2] |

| PEPCK | Dose-dependently Reduced | [2] | ||

| Glut4 | Increased | [2] | ||

| Inflammatory Cytokine Expression (ELISA) | Palmitic Acid-Treated HepG2 | TNF-α | Significantly Reduced | [2] |

| IL-1β | Significantly Reduced | [2] | ||

| IL-18 | Significantly Reduced | [2] | ||

| NLRP3 Inflammasome Protein Expression (Western Blot) | Palmitic Acid-Treated HepG2 | NLRP3 | Significantly Reduced | [2] |

| Caspase-1 | Significantly Reduced | [2] | ||

| IL-1β | Significantly Reduced | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Duration | Parameter | Observation | Reference |

| Diet-induced diabetic mice | 2 weeks | Blood Glucose Levels | Lowered | [1] |

| Serum Triglyceride Levels | Lowered | [1] | ||

| Adipocyte Size | Marked Reductions | [1] | ||

| PPARγ mRNA expression (WAT) | Increased | [1] |

Table 3: Activity of Related Licochalcones

| Compound | Assay | Parameter | Value | Reference |

| Licochalcone B | NLRP3 Inflammasome Inhibition | IC50 | ~18.1 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's antidiabetic potential.

In Vitro Assays

This protocol establishes an in vitro model of insulin resistance in human liver cancer cells (HepG2) using palmitic acid (PA), a saturated fatty acid known to induce insulin resistance.

-

Cell Culture:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Induction of Insulin Resistance:

-

Prepare a stock solution of palmitic acid by dissolving it in ethanol or DMSO.

-

Complex the PA with bovine serum albumin (BSA) to increase its solubility and reduce cytotoxicity. A common molar ratio is 2:1 (PA:BSA).

-

Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates).

-

Once cells reach 70-80% confluency, replace the culture medium with serum-free medium containing the desired concentration of PA-BSA complex (e.g., 0.25 mM PA) for a specified duration (e.g., 16-24 hours) to induce insulin resistance.[4][5][6]

-

-

This compound Treatment:

-

Following the induction of insulin resistance, treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) for a defined period (e.g., 24 hours).[2]

-

-

Assessment of Insulin Sensitivity:

-